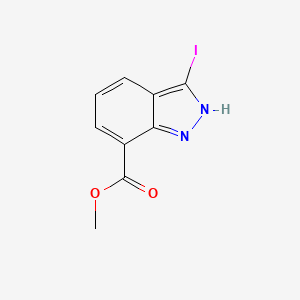

Methyl 3-iodo-1H-indazole-7-carboxylate

Vue d'ensemble

Description

Methyl 3-iodo-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1H-indazole-7-carboxylate typically involves the iodination of an indazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-iodo-1H-indazole is coupled with organoboronic acids using palladium catalysts . The reaction conditions often involve the use of imidazolium ionic liquids to immobilize the catalysts, which can be recycled for multiple uses.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in solid form .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-iodo-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Organoboronic Acids: Commonly used in Suzuki-Miyaura reactions.

Acidic and Basic Conditions: Depending on the desired reaction, acidic or basic conditions may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 3-iodo-1H-indazole-7-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its halogenated structure enhances its reactivity and binding affinity towards biological targets, making it a valuable scaffold for drug discovery.

- Cancer Therapeutics : Research indicates that derivatives of this compound can inhibit specific cancer-related pathways. For instance, studies have shown that certain derivatives exhibit potent anti-cancer activity by targeting proteins involved in tumor progression .

- Inflammatory Diseases : The compound is also being explored for its potential in developing treatments for inflammatory conditions, as it may modulate pathways associated with inflammation .

| Application Area | Description |

|---|---|

| Cancer Treatment | Intermediates for drugs targeting cancer pathways |

| Inflammatory Diseases | Potential modulators of inflammatory responses |

Biological Research

In biological research, this compound is utilized to investigate various biochemical pathways and mechanisms.

- Mechanism Studies : It aids in understanding the interactions between different biological molecules, which can lead to the identification of new therapeutic targets .

- Cellular Pathways : Recent studies have highlighted its role in modulating apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer biology .

Material Science

The unique chemical structure of this compound makes it suitable for applications in material science.

- Novel Materials Development : Researchers are exploring its potential in creating new materials, including polymers and coatings that leverage its chemical properties for enhanced performance .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard.

- Quantification Methods : It is used to ensure accuracy in the detection and quantification of similar compounds within complex mixtures, thus playing an essential role in method validation .

Agrochemicals

The compound is being researched for its potential applications in agrochemicals.

- Crop Protection : Studies are investigating its efficacy in developing new agrochemical products aimed at improving crop protection and yield, highlighting its versatility beyond pharmaceutical applications .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound and its derivatives:

- Antitumor Activity : A study demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines with IC50 values indicating strong potency against specific targets .

- Mechanistic Insights : Research has uncovered that these compounds can influence key signaling pathways involved in cell survival and proliferation, suggesting their utility as therapeutic agents .

- Synthetic Applications : The compound has been used as a building block in synthetic organic chemistry, facilitating the development of more complex molecular architectures with potential biological activity .

Mécanisme D'action

The mechanism of action of Methyl 3-iodo-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indazole core allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Methyl 3-iodo-1H-indazole-7-carboxylate can be compared with other indazole derivatives, such as:

1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory properties.

1-Benzyl-3-(2,3-dihydroxypropoxy)indazole: Demonstrates anti-inflammatory activity similar to phenylbutazone.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

Methyl 3-iodo-1H-indazole-7-carboxylate is a compound belonging to the indazole family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C8H7IN2O2

- Molecular Weight : 274.06 g/mol

- CAS Number : 944899-05-2

This compound features an iodine atom at the 3-position and a carboxylate group at the 7-position, contributing to its unique reactivity and biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. Research has demonstrated that compounds with similar structures can inhibit various cancer cell lines. For instance:

- Inhibition of Cancer Cell Lines : In vitro assays have shown that indazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 6o | K562 | 5.15 | High |

| 6o | HEK-293 | 33.2 | Moderate |

| Other | Hep-G2 | 3.32 | Low |

The compound 6o , a derivative related to this compound, was particularly effective against K562 cells, indicating promising therapeutic applications .

The biological activity of this compound is believed to involve several mechanisms:

- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells by modulating the expression of proteins involved in apoptosis pathways, such as Bcl-2 and Bax .

- Cell Cycle Arrest : The compound may also interfere with cell cycle progression, contributing to its antiproliferative effects .

- Enzyme Inhibition : The presence of iodine can influence the compound's binding affinity to specific enzymes or receptors, potentially altering critical biological pathways involved in tumor growth.

Antimicrobial Activity

In addition to its antitumor properties, this compound and its derivatives have been investigated for antimicrobial activities. Preliminary research indicates potential effectiveness against various bacterial strains, although detailed studies are still required to fully elucidate these effects .

Study on Antitumor Efficacy

A notable study evaluated the antitumor efficacy of several indazole derivatives, including this compound. The results indicated that certain modifications to the indazole structure could enhance cytotoxicity against specific cancer cell lines while maintaining selectivity for normal cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of indazole derivatives has revealed that modifications at various positions can significantly impact biological activity. For instance:

- The introduction of different substituents at the 1 or 5 positions can enhance binding to target proteins or improve solubility.

This understanding aids in designing more effective derivatives with improved pharmacological profiles.

Propriétés

IUPAC Name |

methyl 3-iodo-2H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYFLVURLOZQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(NN=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646738 | |

| Record name | Methyl 3-iodo-2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-05-2 | |

| Record name | Methyl 3-iodo-2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.